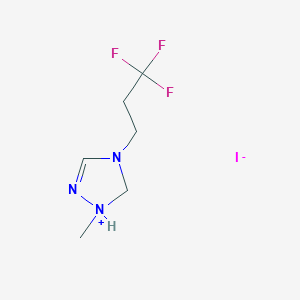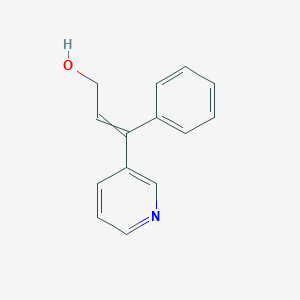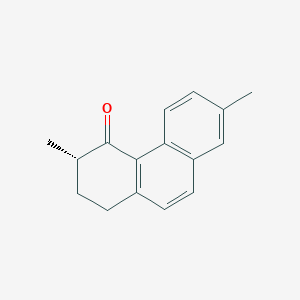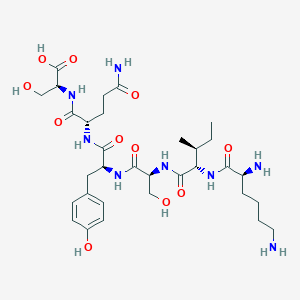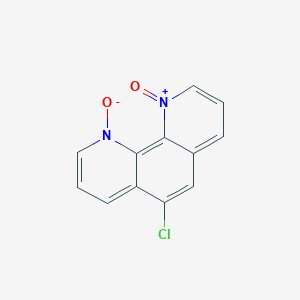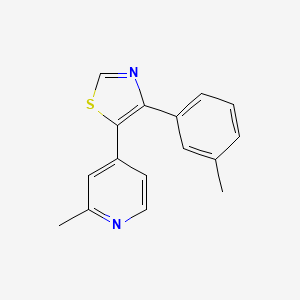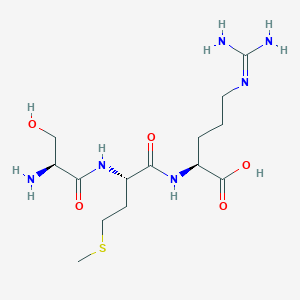![molecular formula C14H23ClO4Si B14255784 Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol CAS No. 388610-30-8](/img/structure/B14255784.png)
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol is a complex organic compound that combines the properties of acetic acid, a common carboxylic acid, with a silyl ether and a methoxyphenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol typically involves multiple steps, starting with the preparation of the silyl ether and methoxyphenol intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the silylation process might involve the use of chlorodimethylsilane in the presence of a base such as triethylamine, while the methoxyphenol group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations would be essential to achieve consistent product quality.
化学反应分析
Types of Reactions
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The silyl ether group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the silyl ether group can produce the corresponding alcohol.
科学研究应用
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, the phenolic group can act as an antioxidant by scavenging free radicals, while the silyl ether group can enhance the compound’s stability and solubility. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to be modified for specific applications.
相似化合物的比较
Similar Compounds
Acetic acid;4-[3-[dimethylsilyl]propyl]-2-methoxyphenol: Lacks the chloro group, which may affect its reactivity and applications.
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-phenol: Lacks the methoxy group, which may influence its solubility and biological activity.
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-hydroxyphenol: Has a hydroxyl group instead of a methoxy group, which can alter its chemical properties and reactivity.
Uniqueness
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and solubility. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
388610-30-8 |
|---|---|
分子式 |
C14H23ClO4Si |
分子量 |
318.87 g/mol |
IUPAC 名称 |
acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H19ClO2Si.C2H4O2/c1-15-12-9-10(6-7-11(12)14)5-4-8-16(2,3)13;1-2(3)4/h6-7,9,14H,4-5,8H2,1-3H3;1H3,(H,3,4) |
InChI 键 |
GJPVSPIERMXDNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.COC1=C(C=CC(=C1)CCC[Si](C)(C)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



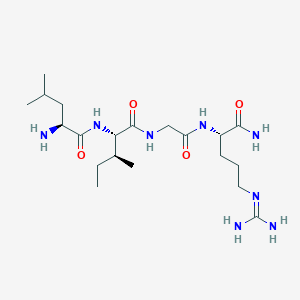

![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
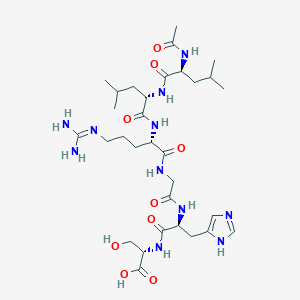
![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
